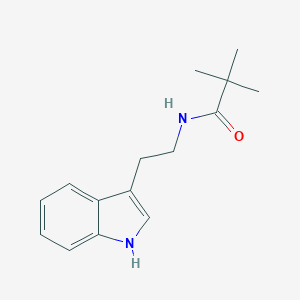

N-(2-(1H-Indol-3-yl)ethyl)pivalamide

Descripción general

Descripción

N-(2-(1H-Indol-3-yl)ethyl)pivalamide is a compound that combines the structural features of tryptamine and a propanamide moiety. Tryptamine is a biogenic amine that plays a fundamental role in the human body, being a precursor to important neurotransmitters like serotonin and melatonin . The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-Indol-3-yl)ethyl)pivalamide typically involves the reaction between tryptamine and a suitable carboxylic acid derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)pivalamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the indole ring or the amide moiety.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can yield various halogenated or nitrated indole compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(2-(1H-Indol-3-yl)ethyl)pivalamide serves as a scaffold for the development of novel therapeutic agents. Its structural properties allow for modifications that can lead to enhanced biological activities.

Biological Studies

The compound is investigated for its interactions with various biological targets, including enzymes and receptors. This research aims to elucidate its mechanism of action and potential therapeutic effects.

Neuropharmacology

Due to its structural similarity to neurotransmitters, this compound shows promise in treating neuropsychiatric disorders. Preliminary studies suggest it may modulate neurotransmitter systems, offering potential benefits in conditions such as depression and anxiety.

Cancer Research

Research indicates that this compound may exhibit anti-cancer properties by affecting cellular signaling pathways involved in tumor growth.

Comparative Analysis of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation with IC50 values suggesting potent activity at low concentrations. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of apoptotic pathways.

Case Study 2: Neuroprotective Effects

Research into the neuroprotective effects of this compound revealed its capacity to reduce oxidative stress markers in neuronal cell cultures. This suggests a protective role against neurodegenerative diseases, with significant antioxidant activity contributing to its therapeutic potential.

Mecanismo De Acción

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)pivalamide is not fully understood, but it is believed to interact with various molecular targets in the body. The indole moiety allows it to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the compound may influence other signaling pathways involved in mood regulation and cognitive functions .

Comparación Con Compuestos Similares

Similar Compounds

N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different pharmacological properties.

N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another related compound with distinct biological activities.

Uniqueness

N-(2-(1H-Indol-3-yl)ethyl)pivalamide is unique due to its specific combination of the indole ring and the propanamide moiety. This structural arrangement allows it to interact with a variety of molecular targets, making it a versatile compound for research in multiple fields.

Actividad Biológica

N-(2-(1H-Indol-3-yl)ethyl)pivalamide is a compound that integrates the structural characteristics of indole and pivalamide, which are known for their diverse biological activities. This article reviews the synthesis, biological mechanisms, and potential therapeutic applications of this compound based on recent research findings.

The synthesis of this compound typically involves the reaction of tryptamine with a suitable carboxylic acid derivative, often utilizing N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate amide bond formation. This method allows for the efficient production of the compound in laboratory settings, although industrial methods remain less documented.

Chemical Structure

- Molecular Formula : C14H18N2O

- CAS Number : 15776-48-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin. The indole moiety facilitates binding to serotonin receptors, potentially modulating neurotransmitter activity and influencing mood regulation and cognitive functions .

Neurotransmitter Modulation

This compound has been studied for its potential effects on neurotransmitter systems due to its structural similarity to tryptamine. This similarity suggests that it may exhibit properties akin to serotonin or melatonin, which are crucial in regulating mood and sleep patterns .

Antiviral Activity

Recent studies have explored derivatives of indole compounds, including those similar to this compound, for their antiviral properties. For instance, certain derivatives have shown significant anti-tobacco mosaic virus (TMV) activity, indicating that modifications to the indole structure can enhance antiviral efficacy .

1. Neuropharmacological Effects

A study evaluating the neuropharmacological effects of indole derivatives demonstrated that compounds similar to this compound exhibited significant serotonin receptor modulation. This modulation is linked to potential therapeutic effects in treating mood disorders .

2. Antiviral Efficacy

Research into indole derivatives has shown promising antiviral activities against TMV. For example, a derivative with structural similarities demonstrated an inactivation inhibitory effect of 55% at a concentration of 500 μg/mL, suggesting that such compounds could be developed into antiviral agents .

Comparative Analysis with Similar Compounds

Propiedades

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-15(2,3)14(18)16-9-8-11-10-17-13-7-5-4-6-12(11)13/h4-7,10,17H,8-9H2,1-3H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMLEEWOKYGSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350629 | |

| Record name | ST4028454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15776-48-4 | |

| Record name | ST4028454 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.